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Compound of Interest

Compound Name: 3-Nitrooxypropanol

Cat. No.: B8240637

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification
methods for 3-Nitrooxypropanol (3-NOP), a molecule of significant interest for its role as a
methane mitigant in ruminants and its potential applications in drug development.[1][2][3] This
document details various synthetic pathways, purification protocols, and analytical techniques

for the characterization of 3-NOP.

Introduction to 3-Nitrooxypropanol (3-NOP)

3-Nitrooxypropanol (HOCH2CH2CH20NO:2) is the mononitrate ester of 1,3-propanediol.[4] It is
a colorless liquid with a molecular weight of 121.09 g/mol .[4] The primary application of 3-NOP
is as a feed additive for ruminants, where it effectively reduces methane emissions by inhibiting
the enzyme methyl-coenzyme M reductase (MCR) in methanogenic archaea.[4][5][6] DSM has
commercialized 3-NOP under the brand name Bovaer®.[4]

Synthesis of 3-Nitrooxypropanol

The synthesis of 3-NOP can be achieved through several routes, primarily involving the
nitration of a 3-carbon backbone. The choice of starting material and nitrating agent influences
the reaction conditions, yield, and scalability of the process.

A common and direct method for 3-NOP synthesis involves the mononitration of 1,3-

propanediol.
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e Using Nitric Acid and Acetic Anhydride: This method, a variation of the acetyl nitrate
approach, provides a pathway to 3-NOP.[1] In a typical procedure, 1,3-propanediol is
dissolved in ethyl acetate and treated with a mixture of 65% nitric acid, acetic anhydride, and
glacial acetic acid at O °C. The reaction is then allowed to proceed at room temperature.[1]

 Industrial-Scale Synthesis using Nitric Acid: A patented process suitable for larger-scale
production involves the direct nitration of 1,3-propanediol with nitric acid at elevated
temperatures (60-100 °C) in the presence of urea (to scavenge nitrous acid). The reaction is
then quenched by pouring it into cold water.[7]

An alternative approach involves the nucleophilic substitution of a halide with a nitrate group,
often using silver nitrate. This method is common in laboratory-scale syntheses.

» From 3-Bromopropanol: 3-Bromopropanol is reacted with silver nitrate in acetonitrile at room
temperature. The silver bromide precipitate is removed by filtration, and the product is
isolated from the filtrate.[1]

e From 3-lodopropanol: Similar to the bromo-analog, 3-iodopropanol can be converted to 3-
NOP by reacting it with silver nitrate in acetonitrile. This method has been reported to yield
high purity product after purification.[1]

e From 3-Chloropropanol: The reaction of 3-chloropropanol with silver nitrate in acetonitrile,
protected from light, also yields 3-NOP.[1]

Purification of 3-Nitrooxypropanol

Purification of the crude 3-NOP product is crucial to remove unreacted starting materials,
byproducts (such as dinitrated propanediol), and residual reagents.

Following synthesis, especially in methods involving silver nitrate, an initial workup involving
extraction and washing is common. The reaction mixture is typically filtered to remove silver
salts, and the filtrate is then extracted with an organic solvent like diethyl ether. The organic
layer is subsequently washed with brine to remove water-soluble impurities.[1]

For laboratory-scale purification to achieve high purity, flash column chromatography is the
most frequently cited method.[1] The crude oil is loaded onto a silica gel column and eluted
with a non-polar/polar solvent mixture.
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In the industrial process starting from 1,3-propanediol, the reaction mixture is quenched in cold

water. The pH of the resulting aqueous solution is then adjusted to 9-11 with a base such as

sodium hydroxide. This is followed by a selective extraction step to isolate the 3-NOP.[7]

Data Presentation

The following tables summarize quantitative data from various synthesis and purification

methods.

Table 1: Summary of 3-Nitrooxypropanol Synthesis Methods

Starting Nitrating Reaction .
. Solvent . Yield Reference
Material Agent Conditions
65% HNOs,
1,3- 0 °C to RT, N
) (CHsCO):20, Ethyl Acetate Not specified [1]
Propanediol 20 h
AcOH
65% HNOs (4
1,3- None ) 52% (on 25 g
] eq.), Urea 70 °C, 60 min [7]
Propanediol (solvent-free) scale)
(0.3eq.)
65% HNOs (4
1,3- None ] 38% (on 50 g
) eq.), Urea 60 °C, 90 min [7]
Propanediol (solvent-free) scale)
(0.3eq.)
3- Room
Bromopropan  AgNOs Acetonitrile Temperature,  Not specified [1]
ol 24 h
3 Room
AgNO:s Acetonitrile Temperature,  94% [1]
lodopropano
48 h
3- Room
Chloropropan  AgNOs Acetonitrile Temperature,  40% [1]
ol overnight

Table 2: Purity Assessment of 3-Nitrooxypropanol by HPLC-UV
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Matrix Parameter Value

- Relative Standard Deviation
Feed Additive . 0.2% to 1.0%
for Repeatability (RSDr)

Relative Standard Deviation

for Intermediate Precision 0.3% to 1.0%

(RSDip)

Recovery Rate (Rrec) 100% to 101%

Premixtures RSDr 0.4%to 1.1%
RSDip 0.8% to 1.5%

Rrec 100% to 101%

Feedingstuffs RSDr 0.6% to 5.2%
RSDip 1.0% to 5.2%

Rrec 98% to 101%

Limit of Quantification (LOQ) 8 to 14 mg/kg

Data from the European Union Reference Laboratory for Feed Additives on the Method(s) of
the Analysis for Bovaer® 10.

Experimental Protocols

o To a solution of silver nitrate (5.34 g, 31.11 mmol) in acetonitrile (100 ml), add 3-iodo-propan-
1-ol (2.6 ml, 4.90 g, 26.33 mmol) via syringe.

 Stir the reaction mixture at room temperature for 48 hours.
 Filter the mixture over Celite to remove the silver iodide precipitate.
» Concentrate the filtrate under reduced pressure to obtain a residual oil.[1]

e Load nitric acid (4 equivalents based on 1,3-propanediol) into a double-jacketed reactor and
stir for 15 minutes at 20 °C.
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Add urea (0.3 molar equivalents) and continue stirring for 30 minutes.
Set the jacket temperature to 70 °C.

Dose 1,3-propanediol (1 molar equivalent) into the acid over 15 minutes using a dropping
funnel.

Stir the reaction mixture for 60 minutes.

Quench the reaction by pouring it onto cold water (10-15 °C) to dilute the nitric acid.
Slowly adjust the pH of the quenched solution to 9-11 with 30% aqueous NaOH.[7]
Prepare a silica gel column.

Dissolve the crude 3-NOP oil in a minimal amount of a suitable solvent.

Load the dissolved sample onto the column.

Elute the column with a solvent system of Petroleum Ether/Ethyl Acetate (7:3).

Collect fractions and monitor by Thin Layer Chromatography (TLC) (Rf = 0.20 in Pet.
Ether/EtOAc 7:3).

Combine the fractions containing the pure product and concentrate under reduced pressure.

[1]
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Click to download full resolution via product page

Caption: Synthesis of 3-NOP from 3-Halopropanol and subsequent purification workflow.
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Click to download full resolution via product page

Caption: Industrial synthesis and purification workflow for 3-NOP from 1,3-Propanediol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and
Purification of 3-Nitrooxypropanol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8240637#3-nitrooxypropanol-synthesis-and-
purification-methods]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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